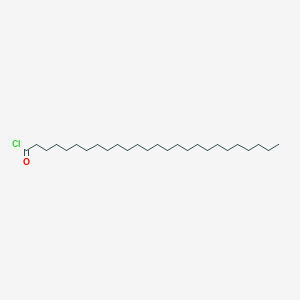

Hexacosanoyl Chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexacosanoyl Chloride is a useful research compound. Its molecular formula is C26H51ClO and its molecular weight is 415.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

2.1. Hydrolysis to Carboxylic Acid

Hexacosanoyl chloride reacts violently with water to form hexacosanoic acid and HCl gas, following the general acyl chloride hydrolysis mechanism:

C26H51COCl+H2O→C26H51COOH+HCl

This reaction is highly exothermic, though the long carbon chain may moderate reactivity compared to shorter-chain analogs like acetyl chloride .

2.2. Amidation with Amines

Reaction with primary or secondary amines yields hexacosanamide derivatives. For example, coupling with phytosphingosine (C₁₈H₃₉NO₃) produces N-hexacosanoylceramide (C₄₄H₈₉NO₄), a sphingolipid:

C26H51COCl+H2N phytosphingosine→C44H89NO4+HCl

-

Experimental Validation :

2.3. Esterification with Alcohols

This compound reacts with alcohols to form esters. For instance, treatment with methanol generates methyl hexacosanoate:

C26H51COCl+CH3OH→C26H51COOCH3+HCl

-

Applications : Used to synthesize wax esters and lipid analogs.

2.4. Anhydride Formation with Carboxylic Acids

In the presence of carboxylic acids, this compound forms mixed anhydrides:

C26H51COCl+RCOOH→C26H51CO O COR+HCl

This reaction is critical in polymer chemistry for creating cross-linked structures .

2.5. Reaction with Tertiary Amines

Tertiary amines (e.g., pyridine) catalyze acylations by absorbing HCl, driving reactions to completion. For example:

C26H51COCl+R3N→C26H51CO R+R3NH+Cl−

This is widely used in peptide synthesis and polymer functionalization .

3.2. Polymer Chemistry

Used to acylate hydroxyl groups in cellulose or polyols, forming hydrophobic coatings or biodegradable polymers.

Mechanistic Insights

Reactions follow a two-step nucleophilic addition-elimination mechanism:

-

Nucleophilic Attack : A nucleophile (e.g., -OH, -NH₂) attacks the carbonyl carbon.

-

Elimination of HCl : The chloride leaving group departs, restoring the carbonyl group .

This compound’s versatility in forming amides, esters, and anhydrides underscores its utility in lipid chemistry and materials science. Experimental data from mass spectrometry, NMR, and synthesis protocols validate its role as a critical acylating agent.

Propiedades

Número CAS |

145411-41-2 |

|---|---|

Fórmula molecular |

C26H51ClO |

Peso molecular |

415.1 g/mol |

Nombre IUPAC |

hexacosanoyl chloride |

InChI |

InChI=1S/C26H51ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h2-25H2,1H3 |

Clave InChI |

KXHFYBWOKFEEMI-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl |

SMILES canónico |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.